N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methylbenzenesulfonamide
CAS No.: 433956-30-0
Cat. No.: VC21533142
Molecular Formula: C18H21NO4S
Molecular Weight: 347.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 433956-30-0 |
|---|---|
| Molecular Formula | C18H21NO4S |
| Molecular Weight | 347.4g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-5-propan-2-ylbenzenesulfonamide |
| Standard InChI | InChI=1S/C18H21NO4S/c1-12(2)15-6-4-13(3)18(9-15)24(20,21)19-10-14-5-7-16-17(8-14)23-11-22-16/h4-9,12,19H,10-11H2,1-3H3 |
| Standard InChI Key | ZFJBIQWHVKNMIY-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
| Canonical SMILES | CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Introduction
Chemical Properties and Structural Characteristics
N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methylbenzenesulfonamide features a unique molecular structure that contributes to its biological activities and chemical properties. The compound belongs to the class of sulfonamides, a group of compounds known for their diverse biological activities, and contains a heterocyclic benzodioxole moiety that influences its pharmacological profile.
Molecular Identity and Classification
This compound is characterized by the molecular formula C18H21NO4S with a molecular weight of 347.4 g/mol. It is registered with the Chemical Abstracts Service (CAS) under the number 433956-30-0 and is officially named N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-5-propan-2-ylbenzenesulfonamide according to IUPAC nomenclature. The compound possesses several key identifiers that facilitate its recognition in chemical databases and literature, as detailed in Table 1.
Table 1: Chemical Identifiers of N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methylbenzenesulfonamide
| Identifier Type | Value |
|---|---|
| CAS Number | 433956-30-0 |
| Molecular Formula | C18H21NO4S |
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-5-propan-2-ylbenzenesulfonamide |
| Standard InChI | InChI=1S/C18H21NO4S/c1-12(2)15-6-4-13(3)18(9-15)24(20,21)19-10-14-5-7-16-17(8-14)23-11-22-16/h4-9,12,19H,10-11H2,1-3H3 |
| Standard InChIKey | ZFJBIQWHVKNMIY-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
| PubChem Compound ID | 802467 |
Structural Features and Functional Groups
The molecular architecture of N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methylbenzenesulfonamide consists of several distinct functional groups that contribute to its chemical reactivity and biological properties. These structural elements include:
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A benzodioxole ring system (1,3-benzodioxole) connected to a methylene bridge
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A sulfonamide functional group (-SO2NH-) that serves as a linker between the aromatic regions
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A substituted benzene ring featuring both methyl and isopropyl groups
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An isopropyl group (propan-2-yl) at the 5-position of the benzene ring
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A methyl group at the 2-position of the benzene ring
These structural components contribute to the compound's solubility profile, reactivity, and biological target interactions. The benzodioxole moiety, in particular, is a common structural element in many bioactive compounds, likely contributing to the molecule's pharmacological properties.
Synthesis Methods and Preparation
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methylbenzenesulfonamide involves specific reaction pathways and conditions to ensure high yields and purity of the final product. Understanding these synthetic routes is crucial for researchers seeking to prepare or modify this compound for further studies.
Synthetic Routes and Reaction Pathways
The synthesis of this sulfonamide compound typically follows a multi-step approach involving the preparation and coupling of key intermediates. A general synthetic pathway may include:
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Preparation of 5-isopropyl-2-methylbenzenesulfonyl chloride from the corresponding toluene derivative through sulfonation and chlorination steps
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Synthesis or acquisition of 1,3-benzodioxol-5-ylmethylamine as the nucleophilic component
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Coupling reaction between the sulfonyl chloride and the amine under controlled conditions to form the sulfonamide bond
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Purification of the final product through recrystallization or chromatographic techniques
Each step in this synthetic sequence requires careful optimization of reaction conditions to maximize yield and minimize side products. The selection of reagents, solvents, and catalysts plays a critical role in determining the success of the synthesis.
Reaction Conditions and Optimization
The successful synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methylbenzenesulfonamide depends on precise control of reaction parameters. Key considerations include:
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Temperature management: Sulfonamide formation often requires moderate temperatures (0-25°C) to prevent side reactions while ensuring complete conversion
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Solvent selection: Aprotic solvents such as dichloromethane, tetrahydrofuran, or acetonitrile are commonly employed to facilitate the reaction
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Base selection: Mild bases like triethylamine or pyridine are typically used to neutralize the hydrochloric acid generated during the coupling step
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Reaction time: Optimization of reaction duration is essential to achieve complete conversion while minimizing degradation of sensitive components
The purification process often involves techniques such as recrystallization from appropriate solvent systems or column chromatography to achieve the desired level of purity for research applications.
Biological Activities and Pharmacological Properties
Research into N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methylbenzenesulfonamide has revealed promising biological activities that highlight its potential in drug discovery and development, particularly in cancer research and antimicrobial applications.
Antimicrobial and Anti-inflammatory Activities
Beyond its anticancer potential, N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methylbenzenesulfonamide may possess antimicrobial and anti-inflammatory properties characteristic of many sulfonamide derivatives. These properties could be attributed to:
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Inhibition of bacterial dihydropteroate synthase, a mechanism common to sulfonamide antibiotics
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Modulation of inflammatory pathways and mediators
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Potential antioxidant effects related to the benzodioxole moiety
While specific data on the antimicrobial spectrum and anti-inflammatory profile of this exact compound is limited in the available literature, the structural features suggest potential activity in these therapeutic areas that warrants further investigation.
Mechanistic Insights and Structure-Activity Relationships
Understanding the mechanisms through which N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methylbenzenesulfonamide exerts its biological effects provides valuable insights for targeted drug development and optimization of lead compounds.
Molecular Targets and Interaction Mechanisms
Mechanistic studies suggest that the sulfonamide group in this compound and related structures may inhibit key enzymes involved in cellular metabolism and proliferation. One proposed target is dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism that represents an important target in both cancer therapy and antimicrobial treatment. The inhibition of DHFR disrupts DNA synthesis and cellular replication, potentially explaining the compound's antiproliferative effects.
Other potential molecular interactions may include:
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Binding to specific protein targets involved in cell signaling pathways
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Interference with transcription factors regulating gene expression
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Modulation of ion channels or membrane-associated proteins
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Interaction with enzymes involved in inflammation and immune responses
The specific binding mode and target affinity of N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methylbenzenesulfonamide continue to be areas of active research to fully elucidate its mechanism of action.
Structure-Activity Relationships
Analysis of structure-activity relationships (SAR) provides insights into how structural modifications might influence the biological activities of N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methylbenzenesulfonamide and related compounds. Key structural features that may influence bioactivity include:
Comparative studies with related compounds suggest that minor structural modifications can significantly impact biological activity profiles. For example, the addition of a methoxy group at the 2-position (as in N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide, CAS 433705-28-3) results in a compound with different molecular properties and potentially altered biological activities.
Research Applications and Future Directions
N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methylbenzenesulfonamide serves as a valuable research tool and potential lead compound in drug discovery efforts, with ongoing investigations exploring its diverse applications.
Future Research Directions
Future research involving N-(1,3-benzodioxol-5-ylmethyl)-5-isopropyl-2-methylbenzenesulfonamide may explore several promising avenues:
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Comprehensive evaluation of anticancer activity against diverse cancer cell lines and in vivo tumor models
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Investigation of specific molecular targets and binding modes through crystallography and computational modeling
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Development of structural analogs with enhanced potency, selectivity, or pharmacokinetic properties
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Exploration of potential synergistic effects in combination with established therapeutic agents
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Implementation of more efficient and environmentally friendly synthetic routes
These research directions hold potential for advancing our understanding of sulfonamide chemistry and developing novel therapeutic agents for cancer and other diseases.
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